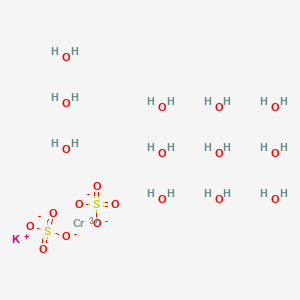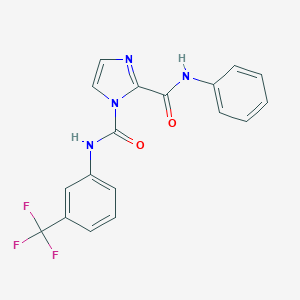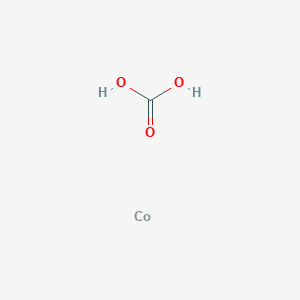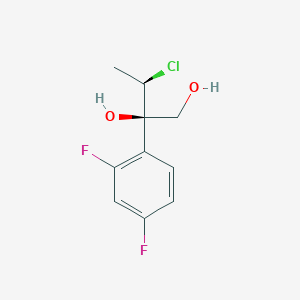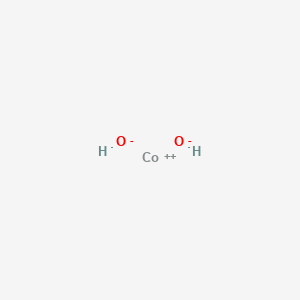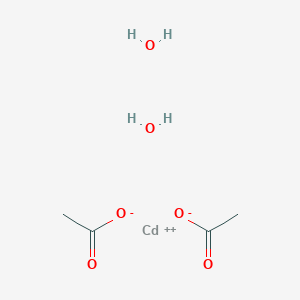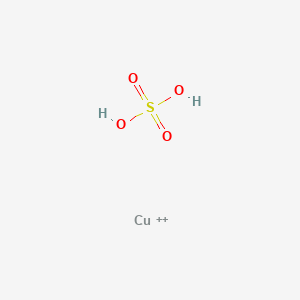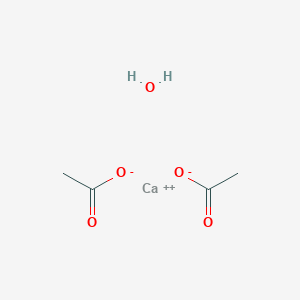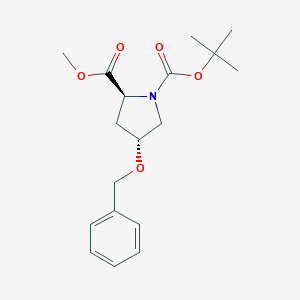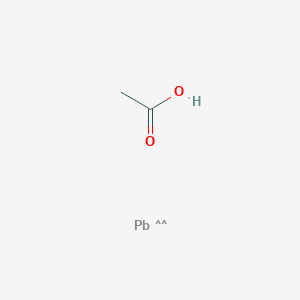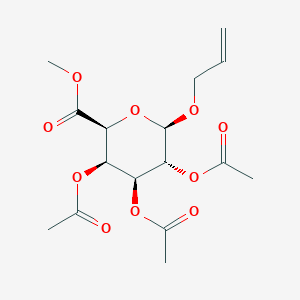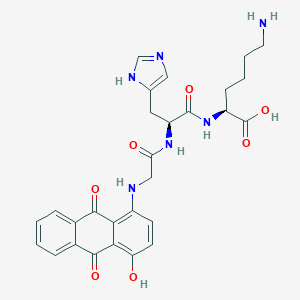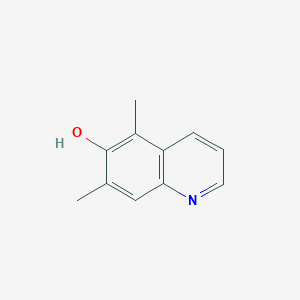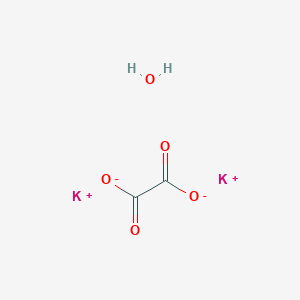
Oxalate de potassium monohydraté
Vue d'ensemble
Description
Potassium oxalate monohydrate (POM) is a potassium salt of oxalic acid. Its crystal structure has been investigated by three-dimensional neutron diffraction studies.
Applications De Recherche Scientifique
Préparation des Catalyseurs
L’oxalate de potassium monohydraté peut être utilisé dans la préparation du catalyseur SBA-15 (Santa Barbara Amorphous-15) . Le SBA-15 est un type de matériau de silice mésoporeuse qui a de grands pores, une surface élevée et une taille de pore réglable, ce qui en fait un excellent support de catalyseur.
Synthèse de Composés Complexes
Il peut être utilisé dans la synthèse du bis(2,2"-bipyridine) (oxalato-O,O’)nickel(ii) tétrahydraté, un complexe mononucléaire mixte-ligand . Ce complexe a des applications potentielles dans le domaine de la chimie de coordination et de la science des matériaux.
Études de Structure Cristalline
La structure cristalline de l’oxalate de potassium monohydraté a été étudiée à l’aide de études de diffraction de neutrons tridimensionnelles . La compréhension de la structure cristalline d’un composé est cruciale pour prédire ses propriétés physiques et chimiques.
Précurseur aux Oxydes Métalliques Nanocristallins
Les sels de complexes d’oxalate métallique, y compris l’oxalate de potassium monohydraté, sont des matériaux intéressants qui ont des applications technologiques en tant que précurseurs aux oxydes métalliques nanocristallins . Ces oxydes métalliques nanocristallins ont des applications vastes dans divers domaines comme la catalyse, les capteurs et les dispositifs de stockage d’énergie.
Matériaux Magnétiques à Base Moléculaire
L’oxalate de potassium monohydraté, en raison de son interaction avec les ions métalliques, peut être utilisé dans la création de matériaux magnétiques à base moléculaire . Ces matériaux ont des applications potentielles dans le stockage de données, la spintronique et l’informatique quantique.
Recherche sur les Matériaux Inorganiques
L’oxalate de potassium monohydraté est utilisé dans la recherche sur les matériaux inorganiques
Mécanisme D'action
Target of Action
Potassium oxalate monohydrate (POM) primarily targets calcium ions in the body . It forms insoluble calcium oxalate crystals, which are the main constituents of kidney stones . POM also interacts with hydrogen ions in aqueous solutions, acting as a base to neutralize acids .
Mode of Action
POM interacts with its targets through chelation and precipitation . It binds with calcium ions to form insoluble calcium oxalate . This interaction is crucial in the formation of kidney stones . In aqueous solutions, POM can react as a base to neutralize acids, generating heat and carbon dioxide .
Biochemical Pathways
POM affects several biochemical pathways. It plays a role in the biogeochemical cycles of certain nutrients and influences their bioavailability . POM is also involved in the oxalate-carbonate pathway , which is an effective way for the transfer of atmospheric carbon dioxide into calcium carbonate as a carbon reservoir .
Pharmacokinetics
It is known that pom is soluble in water , which could influence its bioavailability and distribution in the body.
Result of Action
The primary result of POM’s action is the formation of calcium oxalate crystals . These crystals can cause injury to renal epithelial cells, leading to conditions like nephrolithiasis (kidney stones) . The cytotoxicity of these crystals is closely related to their morphology and surface structure .
Action Environment
The action of POM is influenced by various environmental factors. For instance, the availability of carbon and nitrogen sources, presence of metal oxalates, and pH can affect the production of oxalic acid by fungi . Additionally, the concentration of calcium ions in the body can impact the formation of calcium oxalate crystals .
Safety and Hazards
Potassium oxalate monohydrate can cause systemic poisoning if inhaled. Ingestion causes burning pain in the throat, esophagus, and stomach; exposed areas of mucous membrane turn white; vomiting, severe purging, weak pulse, and cardiovascular collapse may result . Contact with eyes or skin causes irritation .
Orientations Futures
Potassium oxalate monohydrate may be used in the preparation of SBA-15 (Santa Barbara Amoprhous-15)- catalyst . It finds application as a grinding agent, a rust remover for metal treatment, a bleaching agent in textile and wood industry . It can also be used as a scale remover in automobile radiators and also used in water treatment .
Analyse Biochimique
Biochemical Properties
Potassium oxalate monohydrate plays a significant role in biochemical reactions, particularly in the context of calcium oxalate formation. It interacts with calcium ions to form calcium oxalate, a process that is crucial in the study of kidney stones. The compound also interacts with enzymes such as oxalate oxidase, which catalyzes the oxidation of oxalate to carbon dioxide and hydrogen peroxide. This interaction is essential in understanding the metabolic pathways involving oxalate and its role in various physiological processes .
Cellular Effects
Potassium oxalate monohydrate affects various types of cells and cellular processes. In renal epithelial cells, it can induce oxidative stress and inflammation, leading to cell damage and apoptosis. This compound influences cell signaling pathways, including the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinases (MAPKs). These pathways are involved in the regulation of gene expression and cellular metabolism, highlighting the impact of potassium oxalate monohydrate on cell function .
Molecular Mechanism
The molecular mechanism of potassium oxalate monohydrate involves its interaction with biomolecules such as proteins and enzymes. It binds to calcium ions, forming insoluble calcium oxalate crystals, which can lead to cellular damage and inflammation. Additionally, potassium oxalate monohydrate can inhibit the activity of certain enzymes, such as oxalate decarboxylase, which is involved in the degradation of oxalate. This inhibition can result in the accumulation of oxalate and subsequent cellular effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of potassium oxalate monohydrate can change over time. The compound is relatively stable under standard conditions, but it can degrade in the presence of strong acids or bases. Long-term exposure to potassium oxalate monohydrate in in vitro studies has shown that it can lead to chronic oxidative stress and inflammation in cells, affecting cellular function and viability .
Dosage Effects in Animal Models
The effects of potassium oxalate monohydrate vary with different dosages in animal models. At low doses, it may not cause significant adverse effects, but at higher doses, it can induce toxicity, leading to renal damage and the formation of kidney stones. Threshold effects have been observed, where a certain dosage level results in a marked increase in adverse outcomes. High doses of potassium oxalate monohydrate can also lead to systemic toxicity, affecting multiple organs .
Metabolic Pathways
Potassium oxalate monohydrate is involved in metabolic pathways related to oxalate metabolism. It interacts with enzymes such as oxalate oxidase and oxalate decarboxylase, which are responsible for the degradation of oxalate. These interactions can affect metabolic flux and the levels of metabolites such as carbon dioxide and formate. The compound’s role in these pathways is crucial for understanding its impact on metabolic processes and its potential therapeutic applications .
Transport and Distribution
Within cells and tissues, potassium oxalate monohydrate is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters or through passive diffusion. Once inside the cell, it may interact with binding proteins that influence its localization and accumulation. The distribution of potassium oxalate monohydrate within tissues can affect its biological activity and potential toxicity .
Subcellular Localization
Potassium oxalate monohydrate’s subcellular localization is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, such as the mitochondria or lysosomes, where it exerts its effects. The localization of potassium oxalate monohydrate within these subcellular structures can impact its activity and function, contributing to its overall biochemical properties .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Potassium oxalate monohydrate can be achieved through the reaction between oxalic acid and potassium hydroxide in water. The reaction is an acid-base neutralization reaction that produces the salt and water as byproduct. The monohydrate form of the salt can be obtained by crystallization from the solution.", "Starting Materials": ["Oxalic acid", "Potassium hydroxide", "Water"], "Reaction": [ "Dissolve oxalic acid in water to make a solution", "Dissolve potassium hydroxide in water to make a solution", "Add the potassium hydroxide solution to the oxalic acid solution slowly while stirring", "Observe the formation of precipitate of Potassium oxalate", "Heat the solution to evaporate water and concentrate the solution", "Cool the solution to room temperature to promote crystallization", "Collect the crystals by filtration and wash with cold water to remove impurities", "Dry the crystals to obtain Potassium oxalate monohydrate" ] } | |
Numéro CAS |
6487-48-5 |
Formule moléculaire |
C2H4KO5 |
Poids moléculaire |
147.15 g/mol |
Nom IUPAC |
dipotassium;oxalate;hydrate |
InChI |
InChI=1S/C2H2O4.K.H2O/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);;1H2 |
Clé InChI |
RKKPSAKHSRTUBZ-UHFFFAOYSA-N |
SMILES |
C(=O)(C(=O)[O-])[O-].O.[K+].[K+] |
SMILES canonique |
C(=O)(C(=O)O)O.O.[K] |
Pictogrammes |
Irritant |
Numéros CAS associés |
6100-20-5 |
Synonymes |
K2C2O4.H2O, Ethanedioic acid dipotassium salt monohydrate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of potassium oxalate monohydrate?
A1: Potassium oxalate monohydrate has the molecular formula K2C2O4·H2O and a molecular weight of 184.22 g/mol.
Q2: What spectroscopic techniques are useful for characterizing potassium oxalate monohydrate?
A2: Several spectroscopic techniques have been employed to study this compound, including:
- Infrared (IR) spectroscopy: Useful for identifying functional groups and studying hydrogen bonding. [, ]
- Raman spectroscopy: Complementary to IR, providing information about molecular vibrations. [, ]
- Nuclear Magnetic Resonance (NMR) spectroscopy: Proton and deuterium NMR have been used to study the motion and environment of water molecules within the crystal structure. [, , , , ]
- Electron Paramagnetic Resonance (EPR) spectroscopy: Used to investigate the electronic structure and local environment of paramagnetic impurities like Cu2+ and VO2+ doped into potassium oxalate monohydrate crystals. [, , , ]
Q3: Is potassium oxalate monohydrate thermally stable?
A3: Potassium oxalate monohydrate undergoes dehydration upon heating. Differential thermal analysis and thermogravimetric analysis have revealed the existence of three anhydrous polymorphs of potassium oxalate, with phase transitions occurring at specific temperatures. []
Q4: What is known about the motion of water molecules within the crystal structure of potassium oxalate monohydrate?
A4: Research using deuterium NMR and inelastic neutron scattering has shown that the water molecules in potassium oxalate monohydrate undergo a 180° flipping motion. The energy barrier for this motion has been determined, and the angular amplitudes of torsional and rocking motions have been estimated. [, , ]
Q5: What are some applications of potassium oxalate monohydrate?
A5: Potassium oxalate monohydrate has found use in various applications:
- Fire suppression: It exhibits good fire extinguishing efficiency and reignition resistance, particularly when combined with sodium bicarbonate. []
- Preparation of oxaliplatin: It serves as a reagent in the synthesis of the anti-tumor drug oxaliplatin. [, ]
- Production of porous carbons: It can be used as an activation agent for preparing porous carbon materials with high surface areas, desirable for applications like electric double-layer capacitors. [, ]
Q6: How does potassium oxalate monohydrate contribute to the synthesis of oxaliplatin?
A6: In the synthesis of oxaliplatin, potassium oxalate monohydrate reacts with a platinum(II) precursor to form a key intermediate, bis(oxalato)platinum(II). This intermediate then reacts with (1R,2R)-(-)-1,2-cyclohexanediamine to yield oxaliplatin. [, ]
Q7: What are the advantages of using potassium oxalate monohydrate in the synthesis of porous carbons?
A7: Potassium oxalate monohydrate, when used as an activation agent, contributes to the formation of nitrogen- and oxygen-doped porous carbons with high surface areas. These heteroatom-doped carbons exhibit enhanced performance in applications like electric double-layer capacitors due to their improved electrical conductivity and wettability. []
Q8: Have there been any computational studies on potassium oxalate monohydrate?
A8: Yes, density functional theory (DFT) calculations have been employed to study the electronic structure and properties of potassium oxalate monohydrate. These calculations have been used to investigate the 17O quadrupolar coupling constants and chemical shift tensors of water molecules within the crystal structure. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


